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Introduction

Beta-Guaiene is a bicyclic sesquiterpenoid, a natural organic compound found in the essential
oils of various plants, including guaiac wood (Bulnesia sarmientoi), patchouli (Pogostemon
cablin), and others.[1][2] It is recognized for its characteristic aroma and is utilized as both a
flavoring and fragrance agent in the food, beverage, and cosmetic industries.[1][3] Its sensory
profile is described as having sweet, woody, dry, spicy, and powdery notes.[4] This document
provides detailed information on its properties, regulatory status, and applications, along with
standardized protocols for its analysis and evaluation.

Regulatory Status and Safety

Beta-Guaiene, under the general name "Guaiene," is approved for use as a flavoring agent in
the United States by the Food and Drug Administration (FDA) under 21 CFR 172.515.[3][5] The
Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated guaiene in 2004 and
concluded that it poses "no safety concern at current levels of intake when used as a flavouring
agent".[3] In fragrance applications, it is listed on the International Fragrance Association
(IFRA) Transparency List.[3] While generally regarded as safe for its intended use, pure beta-
Guaiene is classified as a skin and eye irritant and may cause an allergic skin reaction.[6][7]
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Applications

Fragrance: Used to impart earthy, woody, and spicy notes to perfumes, cosmetics, and

personal care products.[1] Recommended usage levels are up to 2.0% in the final fragrance

concentrate.[8]

Flavor: Incorporated into a wide range of food and beverage products to provide a delicate,

woody flavor.[5] Approved uses include non-alcoholic and alcoholic beverages, bakery

products, confectionery, and ready-to-eat savories.[8]

Data Presentation
Physicochemical Properties

This table summarizes the key physical and chemical properties of beta-Guaiene.

Property Value Reference(s)
CAS Number 88-84-6 [2]
Molecular Formula CisHz4 [2]
Molecular Weight 204.35 g/mol [3]
Colorless to pale yellow oily
Appearance o [4]
liquid
Sweet, woody, dry, spicy,
Odor Profile V. QY. SPIEY [4]
powdery
Boiling Point 277.9 °C (estimated) [4]
Specific Gravity 0.912-0.918 @ 25 °C [8]

Refractive Index

1.503-1.509 @ 20 °C

[8]

Solubility

Insoluble in water; Soluble in

oils and ethanol

[3]

LogP (Octanol/Water)

4.1 (Computed)

[3]

Flash Point

110 °C (230 °F)

[8]
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Recommended Usage Levels in Food and Beverages

The following table details the typical and maximum recommended usage levels for guaiene as
a flavoring agent in parts per million (ppm).

Food/Beverage . Maximum Use

Typical Use (ppm) Reference(s)
Category (ppm)
Non-alcoholic

5.0 25.0 [8]
beverages
Alcoholic beverages 10.0 50.0 [8]
Dairy products,

Y p 5.0 25.0 [8]

excluding beverages
Edible ices, sherbet,

10.0 50.0 [8]
sorbet
Confectionery 10.0 50.0 [8]
Bakery wares 10.0 50.0 [8]
Meat and meat

2.0 10.0 [8]
products
Soups, sauces, salads 5.0 25.0 [8]
Ready-to-eat savories  20.0 100.0 [8]

Experimental Protocols
Protocol 1: Identification and Quantification by Gas
Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of beta-Guaiene in essential oils or
fragrance/flavor concentrates.

3.1.1 Objective: To identify and quantify beta-Guaiene in a complex volatile matrix.

3.1.2 Materials and Equipment:
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o Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

o Capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms, 60 m x 0.25 mm i.d.,
0.25 pum film thickness)[9]

e Helium (carrier gas)

e Autosampler vials with inserts

e Microsyringe

o Beta-Guaiene analytical standard (>95% purity)

e Solvent (e.g., Chloroform, Hexane, or Ethanol)
 Internal Standard (IS) (e.g., para-xylene, tetradecane)

3.1.3 Sample Preparation:

Prepare a stock solution of the beta-Guaiene standard at 1 mg/mL in the chosen solvent.
o Create a series of calibration standards by serially diluting the stock solution.

e Prepare a stock solution of the Internal Standard (e.g., 10 mg/mL of para-xylene in
chloroform).[10]

o Accurately weigh the sample (e.g., essential oil) and dilute it with the solvent to a final
concentration within the calibration range. For a 1:100 dilution, add 10 pL of the sample to
990 pL of solvent.

o Spike both the calibration standards and the diluted sample with a fixed amount of the
Internal Standard solution.

3.1.4 GC-MS Parameters:

Injection Volume: 1 pL

Inlet Temperature: 250 °C
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« Injection Mode: Split (e.g., 50:1 ratio)
e Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min.
e Oven Temperature Program:
o Initial temperature: 50 °C, hold for 2 minutes.
o Ramp 1: Increase to 130 °C at 10 °C/min.
o Ramp 2: Increase to 290 °C at 30 °C/min, hold for 10 minutes.[10]
o MS Transfer Line Temperature: 280 °C
e lon Source Temperature: 230 °C
 lonization Mode: Electron lonization (El) at 70 eV

e Scan Mode: Full Scan (m/z 40-400) for identification and Selected lon Monitoring (SIM) for
quantification. Key ions for beta-Guaiene are m/z 161 (base peak), 105, and 204 (molecular
ion).[3]

3.1.5 Data Analysis:

« Identification: Compare the retention time and the mass spectrum of the peak in the sample
chromatogram with that of the analytical standard. The spectrum should match the reference
spectrum from a library (e.g., NIST).[11]

e Quantification: Generate a calibration curve by plotting the ratio of the peak area of beta-
Guaiene to the peak area of the Internal Standard against the concentration of the
calibration standards. Calculate the concentration of beta-Guaiene in the sample using the
regression equation from the curve.

Protocol 2: Sensory Evaluation using the Triangle Test
(1ISO 4120)

This protocol determines if a perceptible sensory difference exists between two samples, for
example, a product with and without added beta-Guaiene.[12][13]
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3.2.1 Objective: To determine if the addition of beta-Guaiene at a specific concentration
creates a perceivable difference in aroma or flavor.

3.2.2 Materials and Equipment:

Panel of 8-12 trained sensory assessors.[14]
e Two product samples: a control (A) and a test sample (B) containing beta-Guaiene.

« ldentical presentation vessels (e.g., glass snifters for aroma, tasting cups for flavor), coded
with random 3-digit numbers.[13]

e A sensory evaluation booth or a quiet, odor-free room.[13]
» Palate cleansers (e.g., unsalted crackers, room temperature water).[15]
» Ballots for recording results.

3.2.3 Procedure:

Prepare the control sample (A) and the test sample (B) with the desired concentration of
beta-Guaiene. Ensure they are at the same temperature.[13]

For each assessor, present a set of three coded samples (a triad). The triad will consist of
two identical samples and one different sample.[16]

There are six possible presentation orders: AAB, ABA, BAA, BBA, BAB, ABB. Randomize
these orders across all assessors to avoid bias.[13]

Instruct the assessors to evaluate the samples from left to right.[13]

The assessor's task is to identify which of the three samples is different from the other two (a
forced-choice procedure).[17]

Provide water and unsalted crackers for palate cleansing between triads.[15]

3.2.4 Data Analysis:
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e Count the total number of assessments and the number of correct identifications.

o Use a statistical table for the triangle test (or a binomial distribution calculation) to determine
if the number of correct answers is statistically significant at a chosen confidence level (e.g.,
a = 0.05).

« If the number of correct identifications is greater than or equal to the critical value from the
table, the conclusion is that a perceptible difference exists between the samples.[12]

Visualizations
Olfactory Signaling Pathway for Beta-Guaiene

The detection of odorants like beta-Guaiene begins when the molecule binds to an Olfactory
Receptor (OR) on the surface of an olfactory sensory neuron. This event triggers a G-protein-
mediated signaling cascade, converting the chemical signal into an electrical signal that is sent
to the brain.[18][19][20]
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Diagram of the olfactory signal transduction cascade initiated by beta-Guaiene.

Experimental Workflow: Flavor/Fragrance Agent
Evaluation

This diagram illustrates the typical workflow for evaluating a new compound, such as beta-
Guaiene, for its potential as a flavoring or fragrance agent.
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Workflow for the evaluation of beta-Guaiene as a flavor or fragrance ingredient.

Protocol Flowchart: Triangle Test

This diagram outlines the procedural steps for conducting a sensory triangle test as described
in Protocol 2.
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Procedural flowchart for the ISO 4120 Triangle Test.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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fragrance-agent]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


http://reactome.org/content/detail/R-HSA-381753
https://www.benchchem.com/product/b213039#use-of-beta-guaiene-as-a-flavoring-and-fragrance-agent
https://www.benchchem.com/product/b213039#use-of-beta-guaiene-as-a-flavoring-and-fragrance-agent
https://www.benchchem.com/product/b213039#use-of-beta-guaiene-as-a-flavoring-and-fragrance-agent
https://www.benchchem.com/product/b213039#use-of-beta-guaiene-as-a-flavoring-and-fragrance-agent
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b213039?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b213039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

